molecular formula C15H14ClNO B2604949 4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol CAS No. 5188-62-5

4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol

Cat. No. B2604949
CAS RN: 5188-62-5
M. Wt: 259.73
InChI Key: BWAQNXWUAFXKDP-RQZCQDPDSA-N
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Description

4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol , also known as 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol , is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . It is used in proteomics research and exhibits interesting properties.


Physical And Chemical Properties Analysis

Scientific Research Applications

Optoelectronic Properties and Bioactivity

A study explores the synthesis and characterization of imine compounds, including a closely related compound, focusing on their optoelectronic properties and potential bioactivity. The research employs quantum chemical and molecular docking methods to investigate these compounds' structure, optoelectronic properties, and inhibition properties against crucial proteins of SARS-CoV-2, indicating potential therapeutic applications (Ashfaq et al., 2022).

Environmental Analysis

Another study outlines methods for determining phenolic compounds, including derivatives similar to "4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol" in water and industrial effluents, emphasizing environmental monitoring and pollution assessment (Castillo et al., 1997).

Conductivity and Band Gap Analysis

Research on the conductivity and band gap of oligomers derived from a similar compound highlights the potential for developing new materials with specific electronic properties. This study could inform the design of novel electronic devices (Kaya & Koyuncu, 2006).

Anaerobic Biodegradability

A paper discussing the anaerobic biodegradability of substituted phenols under methanogenic conditions provides insights into the environmental fate and treatment of chemical pollutants, including phenolic compounds similar to the one (O'Connor & Young, 1989).

Chemical Sensing Applications

Research on the synthesis and spectroscopic studies of azo-azomethine receptors for detecting ions in aqueous media, using compounds structurally related to "4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol," highlights its potential use in developing chemical sensors (Naderi et al., 2019).

properties

IUPAC Name

4-chloro-2-[(2,5-dimethylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-3-4-11(2)14(7-10)17-9-12-8-13(16)5-6-15(12)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQNXWUAFXKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol

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